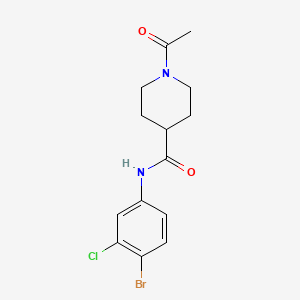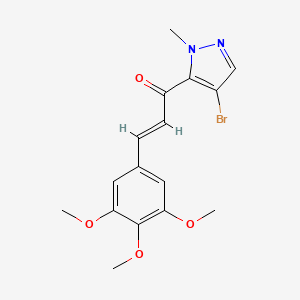
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as EPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has shown promising results in various studies due to its unique chemical properties and mechanism of action.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood, but studies have shown that it can inhibit the activity of several enzymes and signaling pathways that are involved in cancer and inflammation. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
実験室実験の利点と制限
One of the advantages of using N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its high potency and specificity. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to be effective at low concentrations, which reduces the risk of off-target effects. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is also relatively easy to synthesize, which makes it a cost-effective research tool.
However, one of the limitations of using N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in vivo. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea also has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in vivo, as well as its long-term safety and efficacy.
Another area of interest is the development of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea analogs with improved properties, such as increased solubility or longer half-life. These analogs could potentially be more effective in certain applications and could expand the range of research applications for N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is a synthetic compound that has shown promising results in various studies due to its unique chemical properties and mechanism of action. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has potential applications in scientific research as an anti-cancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea and to develop improved analogs.
合成法
The synthesis of N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 2-amino-5-methylpyridine with ethyl 2-bromoacetate to form 2-ethoxy-5-methylpyridine-2-carboxylic acid ethyl ester. The ester is then reacted with phosgene and ammonia to form N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. The overall synthesis method is relatively straightforward and has been optimized for high yield and purity.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as an anti-cancer agent. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic approach for cancer treatment.
In addition to its anti-cancer properties, N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can reduce inflammation in various animal models of inflammation, including arthritis and colitis. N-(2-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit the production of inflammatory cytokines, which are key mediators of inflammation.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-7-5-4-6-12(13)17-15(19)18-14-9-8-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGXHATTYRQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5489506.png)
![4-({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5489511.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)
![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)

![N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5489532.png)
![4-chloro-N-[1-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5489537.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)


![1-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5489567.png)
![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)
![2-ethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5489592.png)
![6-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5489593.png)